
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Protection of Amine Group: The amine group of L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Hydroxylation: The protected amino acid undergoes hydroxylation at the β-position using a suitable oxidizing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Deprotection: Trifluoroacetic acid in dichloromethane is used to remove the Boc group.
Major Products Formed
Oxidation: Formation of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-oxo-3-phenylpropanoic acid.
Reduction: Regeneration of this compound.
Deprotection: Formation of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid.
Applications De Recherche Scientifique
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in pathways related to amino acid metabolism and peptide synthesis.
Effects: The compound’s effects are mediated through its ability to act as a substrate or inhibitor in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-phenylpropanoic acid: Lacks the Boc protecting group.
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-oxo-3-phenylpropanoic acid: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining its stereochemistry is particularly noteworthy.
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1 |
Clé InChI |
NONUVMOXNPGTBK-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]([C@H](C1=CC=CC=C1)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


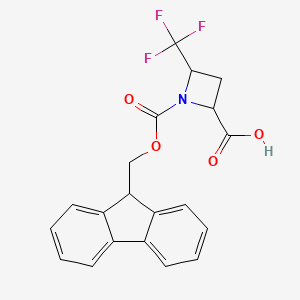
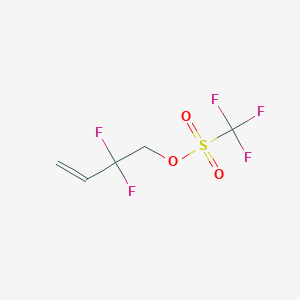
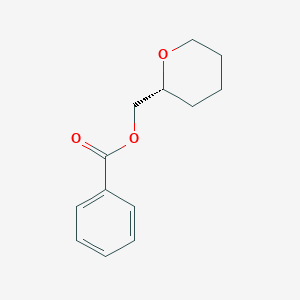


![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
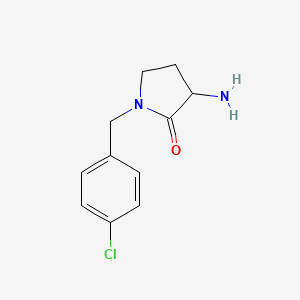
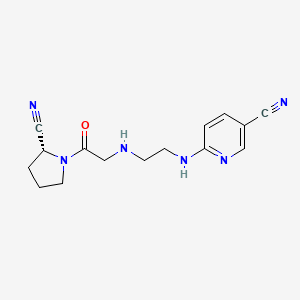


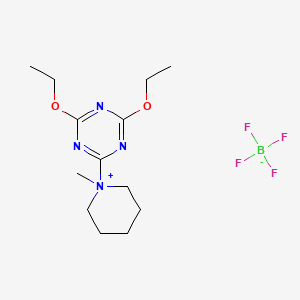
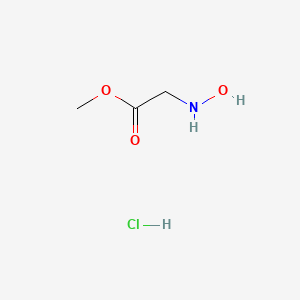
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)

